Ioflupane F-18 - 186381-69-1

Ioflupane F-18

Catalog Number: EVT-10986038
CAS Number: 186381-69-1
Molecular Formula: C18H23FINO2
Molecular Weight: 430.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ioflupane F-18 is classified as a radiotracer and falls under the category of neuroimaging agents. Its synthesis involves the incorporation of fluorine-18 into a precursor compound that targets dopamine transporters. The primary source for its production is cyclotron facilities that generate fluorine-18 through the bombardment of oxygen-18 enriched water with protons.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ioflupane F-18 typically involves a two-step process:

  1. Preparation of Fluorine-18: Fluorine-18 is produced by irradiating oxygen-18 with protons in a cyclotron.
  2. Radiolabeling Reaction: The synthesized fluorine-18 is then incorporated into the precursor compound, which is usually a tosylate derivative. The reaction conditions often include:
    • Azeotropic drying to remove moisture.
    • Nucleophilic substitution at elevated temperatures (around 140 °C) to facilitate the incorporation of fluorine into the precursor.
    • High-performance liquid chromatography (HPLC) for purification.

Recent advancements have led to fully automated synthesis methods under good manufacturing practices (GMP), improving yield and purity while minimizing manual handling .

Molecular Structure Analysis

Structure and Data

Ioflupane F-18 has a complex molecular structure characterized by:

  • Molecular Formula: C16_{16}H19_{19}F1_{1}I1_{1}N1_{1}O2_{2}
  • Molecular Weight: Approximately 305.2 g/mol
  • Structural Features: The compound features a nortropane ring system, which is essential for its interaction with dopamine transporters.

The molecular structure allows it to mimic the natural substrate for dopamine transporters, facilitating its use in imaging studies .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of Ioflupane F-18 is nucleophilic substitution. In this reaction:

  1. Fluorination: The fluorine-18 ion acts as a nucleophile, attacking the carbon atom bonded to the leaving group (typically a tosylate).
  2. Formation of Product: The reaction results in the formation of Ioflupane F-18, which can then be purified using HPLC to ensure high radiochemical purity (greater than 98%) before clinical use .
Mechanism of Action

Process and Data

Ioflupane F-18 functions by binding to dopamine transporters located on presynaptic neurons in the brain. The mechanism involves:

  1. Binding Affinity: Ioflupane F-18 exhibits high specificity and affinity for dopamine transporters, making it an effective imaging agent.
  2. Imaging Process: Upon administration, the compound distributes throughout the brain, allowing for visualization using positron emission tomography. Areas with reduced uptake indicate potential dopaminergic deficits, which are characteristic of conditions like Parkinson's disease .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ioflupane F-18 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a clear solution.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
  • Stability: Requires careful handling to avoid degradation; stability studies indicate that it maintains integrity under specified storage conditions.

Radiochemical purity is critical for its efficacy in diagnostics, necessitating rigorous quality control measures during synthesis .

Applications

Scientific Uses

Ioflupane F-18 is primarily utilized in medical imaging for:

  1. Diagnosis of Parkinsonian Syndromes: It aids in differentiating between Parkinson's disease and other movement disorders by assessing dopamine transporter availability.
  2. Research Applications: Used extensively in clinical studies to understand dopaminergic function and its implications in various neurological disorders.
  3. Development of New Therapies: Provides insights into disease progression and treatment efficacy through longitudinal studies using positron emission tomography imaging .
Introduction to Dopaminergic Neuroimaging in Neurodegenerative Disorders

Neurobiological Basis of Presynaptic Dopaminergic Dysfunction in Parkinsonian Syndromes

Parkinsonian syndromes arise from progressive degeneration of nigrostriatal dopaminergic neurons. The substantia nigra pars compacta projects dopaminergic axons to the striatum (caudate and putamen), forming synapses critical for motor control. Degeneration begins presymptomatically, with motor symptoms emerging only after 40–60% of dopaminergic neurons are lost [1] [5]. Key pathophysiological features include:

  • Dopamine Transporter (DAT) Deficiency: DAT proteins on presynaptic terminals regulate dopamine reuptake. Their density correlates directly with functional dopaminergic terminal integrity [1].
  • α-Synuclein Pathology: Lewy bodies containing aggregated α-synuclein propagate through the brainstem (Braak Stages I–II), midbrain (Stage III), and cortex (Stages IV–VI), paralleling DAT loss [3].
  • Striatal Asymmetry: Initial dopaminergic loss manifests asymmetrically in the putamen, explaining unilateral motor symptoms in early Parkinson’s disease [1].

Table 1: Patterns of Presynaptic Dopaminergic Dysfunction in Neurodegenerative Disorders

DisorderAffected PathwayStriatal DAT Loss Pattern
Parkinson’s diseaseNigrostriatalAsymmetric, posterior putamen > caudate
Multiple system atrophyNigrostriatal + olivopontocerebellarSymmetric, putamen & caudate
Progressive supranuclear palsyNigrostriatal + brainstemWidespread, including caudate
Essential tremorNoneNormal DAT density

Evolution of Molecular Imaging Targets for Nigrostriatal Integrity Assessment

Molecular imaging has progressed from postsynaptic targets to presynaptic biomarkers:

  • Vesicular Monoamine Transporter 2 (VMAT2): Early radiotracers (e.g., ¹¹C-dihydrotetrabenazine) quantified vesicular dopamine storage but required on-site cyclotron production [1].
  • Aromatic L-Amino Acid Decarboxylase (AADC): ¹⁸F-fluorodopa PET measured dopamine synthesis yet faced challenges with metabolite interference [3].
  • Dopamine Transporter (DAT): Emerged as the optimal target due to:
  • High expression exclusively on dopaminergic terminals

"DAT concentrations reflect the degree of presynaptic dopaminergic neuron loss and serve as a diagnostic biomarker" [1].

  • 30–50% reduction in early Parkinson’s disease, exceeding other biomarkers [4].

Table 2: Key Molecular Imaging Targets for Nigrostriatal Pathways

TargetRadiotracer ExamplesImaging ModalityClinical Utility
DAT¹²³I-ioflupane, ¹⁸F-FP-CITSPECT/PETPresynaptic terminal density
VMAT2¹¹C-dihydrotetrabenazinePETDopamine storage capacity
AADC¹⁸F-fluorodopaPETDopamine synthesis rate
D2 receptors¹¹C-raclopridePETPostsynaptic neuronal integrity

Rationale for Dopamine Transporter (DAT) Ligand Development

DAT ligands address critical diagnostic limitations in movement disorders:

  • Differential Diagnosis: Parkinsonian syndromes (e.g., Parkinson’s disease, multiple system atrophy) show reduced striatal DAT binding, while essential tremor, drug-induced parkinsonism, and psychogenic parkinsonism exhibit normal DAT density [1] [2].
  • Early Detection: DAT loss precedes motor symptoms by years. Longitudinal studies confirm DAT imaging detects dopaminergic deficiency at Hoehn & Yahr Stage I [3] [5].
  • Quantification Advantages: DAT availability correlates linearly with disease severity (Unified Parkinson’s Disease Rating Scale scores, r = -0.82) and neuronal loss [4].

Technical innovations further drove ligand development:

  • Radionuclide Selection: ¹⁸F (110-minute half-life) enables centralized production and distribution, unlike ¹¹C (20-minute half-life) [4].
  • Pharmacokinetic Optimization: [¹⁸F]FP-CIT reaches peak striatal uptake within 1 minute post-injection, permitting rapid imaging [4].
  • High Resolution: PET radiotracers (e.g., [¹⁸F]FP-CIT) achieve 2–4 mm spatial resolution versus 8–12 mm for SPECT, improving small-structure evaluation [3].

Properties

CAS Number

186381-69-1

Product Name

Ioflupane F-18

IUPAC Name

methyl (1R,2S,3S,5S)-8-(3-(18F)fluoranylpropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C18H23FINO2

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i19-1

InChI Key

HXWLAJVUJSVENX-LNYNZGDVSA-N

Canonical SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCC[18F])C[C@@H]1C3=CC=C(C=C3)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.